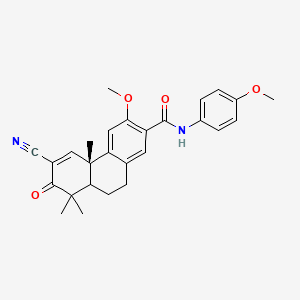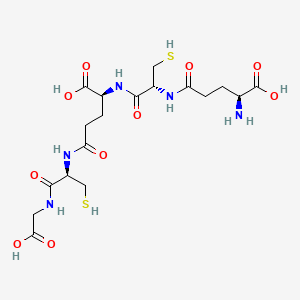
Gefitinib-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gefitinib-d3 es una forma deuterada de gefitinib, un inhibidor de la tirosina quinasa utilizado principalmente en el tratamiento del cáncer de pulmón de células no pequeñas (CPNP). Los átomos de deuterio en this compound reemplazan a los átomos de hidrógeno, lo que puede mejorar la estabilidad metabólica y las propiedades farmacocinéticas del compuesto. Esta modificación tiene como objetivo mejorar la eficacia del fármaco y reducir sus efectos secundarios.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de gefitinib-d3 implica la incorporación de átomos de deuterio en la molécula de gefitinib. Un método común es el intercambio catalítico de hidrógeno por deuterio utilizando gas deuterio en presencia de un catalizador adecuado. Otro enfoque es el uso de reactivos deuterados en el proceso de síntesis. Las condiciones de reacción suelen implicar temperaturas y presiones controladas para asegurar la incorporación selectiva de deuterio.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de gas deuterio de alta pureza y sistemas catalíticos avanzados para lograr una incorporación eficiente de deuterio. El producto final se somete a un control de calidad riguroso para garantizar su pureza y eficacia.
Análisis De Reacciones Químicas
Tipos de reacciones: Gefitinib-d3 experimenta varias reacciones químicas, que incluyen:
Reducción: Implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Implica el reemplazo de un átomo o grupo por otro, a menudo utilizando reactivos nucleófilos o electrófilos.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes a temperaturas controladas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones anhidras.
Sustitución: Nucleófilos como los haluros o electrófilos como los agentes alquilantes en condiciones de disolvente apropiadas.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir análogos deuterados con grupos funcionales alterados.
Aplicaciones Científicas De Investigación
Gefitinib-d3 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como estándar de referencia en química analítica para estudiar las vías metabólicas y los productos de degradación de gefitinib.
Biología: Employed in cellular and molecular biology research to investigate the effects of deuterium substitution on cellular processes.
Medicina: Utilizado en estudios farmacocinéticos y farmacodinámicos para evaluar la eficacia mejorada y los efectos secundarios reducidos de los fármacos deuterados.
Industria: Aplicada en el desarrollo de nuevas formulaciones de fármacos y sistemas de administración para mejorar el potencial terapéutico de gefitinib.
Mecanismo De Acción
Gefitinib-d3 ejerce sus efectos inhibiendo la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR). Esta inhibición bloquea las vías de señalización aguas abajo implicadas en la proliferación y supervivencia celular. Los objetivos moleculares incluyen el sitio de unión al ATP del EGFR, lo que evita la fosforilación y activación del receptor. Esto conduce a la supresión del crecimiento tumoral e induce la apoptosis en las células cancerosas.
Compuestos similares:
Erlotinib: Otro inhibidor de la tirosina quinasa EGFR utilizado en el tratamiento del CPNP. Tiene un mecanismo de acción similar, pero difiere en su estructura química y propiedades farmacocinéticas.
Afatinib: Un inhibidor irreversible de EGFR que se dirige a múltiples miembros de la familia ErbB. Se utiliza en casos en los que se produce resistencia a los inhibidores de primera generación como gefitinib.
Osimertinib: Un inhibidor de EGFR de tercera generación diseñado para superar las mutaciones de resistencia. Tiene un espectro de actividad más amplio en comparación con gefitinib.
Singularidad de this compound: La singularidad de this compound radica en su sustitución de deuterio, que mejora su estabilidad metabólica y reduce la formación de metabolitos tóxicos. Esta modificación puede conducir a mejores resultados terapéuticos y un mejor perfil de seguridad en comparación con el gefitinib no deuterado y otros compuestos similares.
Comparación Con Compuestos Similares
Erlotinib: Another EGFR tyrosine kinase inhibitor used in the treatment of NSCLC. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.
Afatinib: An irreversible EGFR inhibitor that targets multiple members of the ErbB family. It is used in cases where resistance to first-generation inhibitors like gefitinib occurs.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations. It has a broader spectrum of activity compared to gefitinib.
Uniqueness of Gefitinib-d3: this compound’s uniqueness lies in its deuterium substitution, which enhances its metabolic stability and reduces the formation of toxic metabolites. This modification can lead to improved therapeutic outcomes and a better safety profile compared to non-deuterated gefitinib and other similar compounds.
Propiedades
Fórmula molecular |
C22H24ClFN4O3 |
|---|---|
Peso molecular |
449.9 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-7-(trideuteriomethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i1D3 |
Clave InChI |
XGALLCVXEZPNRQ-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |
SMILES canónico |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



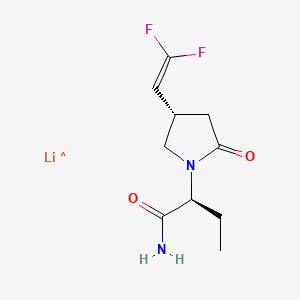
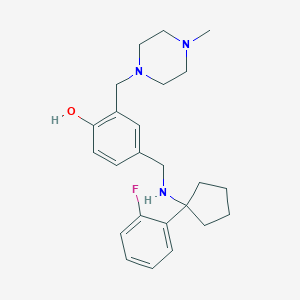
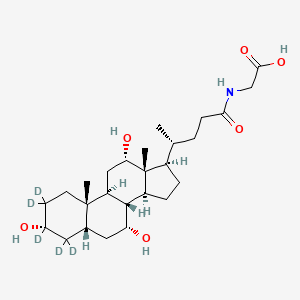

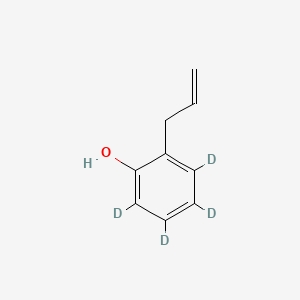
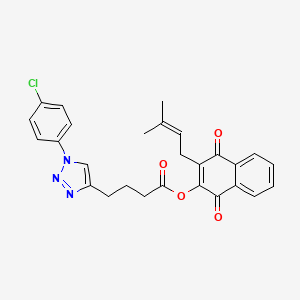
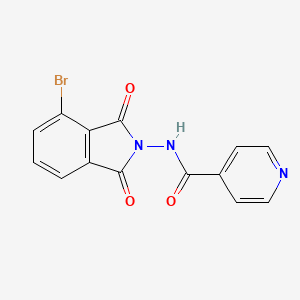
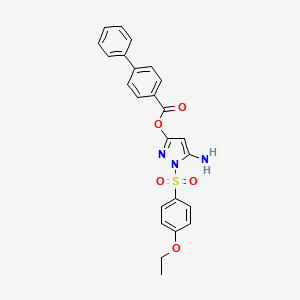
![N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3](/img/structure/B12420331.png)

